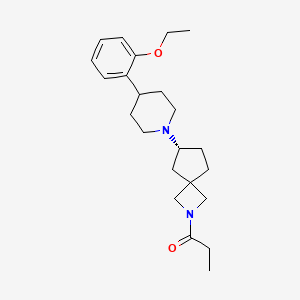
M1/M4 muscarinic agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M1/M4 muscarinic agonist 1 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including cognitive function, mood regulation, and motor control. The compound has shown promise in the treatment of neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of M1/M4 muscarinic agonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve selectivity for M1 and M4 receptors. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of specialized equipment for large-scale chemical reactions .
化学反应分析
Types of Reactions: M1/M4 muscarinic agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically intermediates that retain the core structure of this compound but with modified functional groups. These intermediates are further processed to obtain the final active compound .
科学研究应用
M1/M4 muscarinic agonist 1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of muscarinic receptors. In biology, it helps elucidate the roles of M1 and M4 receptors in cellular signaling pathways. In medicine, it is being investigated for its therapeutic potential in treating neurological and psychiatric disorders, including Alzheimer’s disease and schizophrenia .
作用机制
The mechanism of action of M1/M4 muscarinic agonist 1 involves binding to the M1 and M4 muscarinic acetylcholine receptors, leading to the activation of downstream signaling pathways. These pathways include the modulation of neurotransmitter release, regulation of ion channel activity, and changes in gene expression. The compound’s effects are mediated through the activation of G proteins, which subsequently influence various intracellular processes .
相似化合物的比较
Similar Compounds: Similar compounds to M1/M4 muscarinic agonist 1 include xanomeline, pilocarpine, and cevimeline. These compounds also target muscarinic receptors but differ in their selectivity and potency for specific receptor subtypes .
Uniqueness: this compound is unique in its high selectivity for both M1 and M4 receptors, making it a valuable tool for studying the distinct roles of these receptors in various physiological and pathological processes. Its dual selectivity also offers potential therapeutic advantages in treating disorders that involve dysregulation of both receptor subtypes .
属性
分子式 |
C23H34N2O2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]propan-1-one |
InChI |
InChI=1S/C23H34N2O2/c1-3-22(26)25-16-23(17-25)12-9-19(15-23)24-13-10-18(11-14-24)20-7-5-6-8-21(20)27-4-2/h5-8,18-19H,3-4,9-17H2,1-2H3/t19-/m1/s1 |
InChI 键 |
CXIFNIBTDFSMJP-LJQANCHMSA-N |
手性 SMILES |
CCC(=O)N1CC2(C1)CC[C@H](C2)N3CCC(CC3)C4=CC=CC=C4OCC |
规范 SMILES |
CCC(=O)N1CC2(C1)CCC(C2)N3CCC(CC3)C4=CC=CC=C4OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


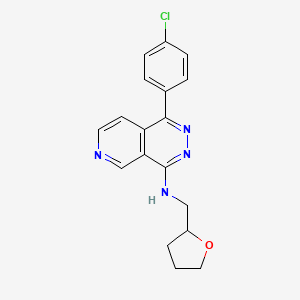

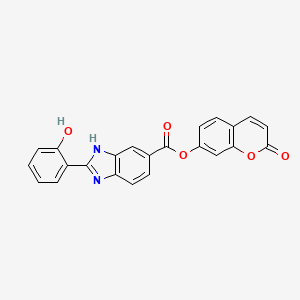
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
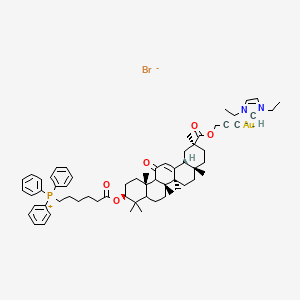
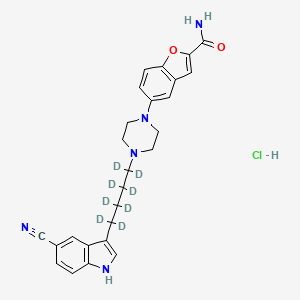
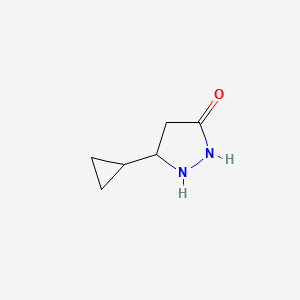
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
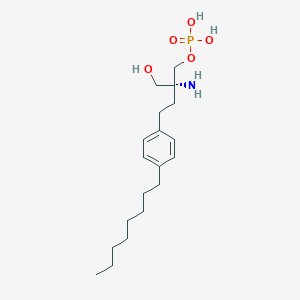
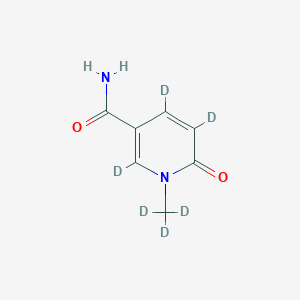
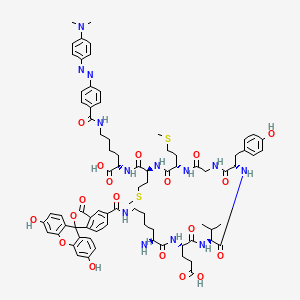
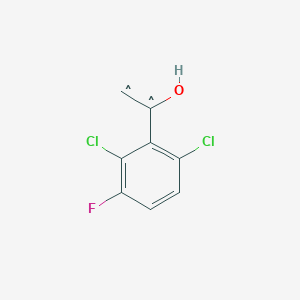
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
